molecular formula C17H12O5 B15162218 4,4'-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid CAS No. 142288-79-7

4,4'-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid

Cat. No.: B15162218
CAS No.: 142288-79-7
M. Wt: 296.27 g/mol
InChI Key: PAWKZKUDBMLIJK-UHFFFAOYSA-N
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Description

4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propene-1,3-diyl group flanked by two benzoic acid moieties. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by oxidation to introduce the oxopropene group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid .

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the benzene rings .

Scientific Research Applications

4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its utility in diverse fields of research highlight its importance .

Properties

CAS No.

142288-79-7

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

4-[3-(4-carboxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C17H12O5/c18-15(12-6-8-14(9-7-12)17(21)22)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)(H,21,22)

InChI Key

PAWKZKUDBMLIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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